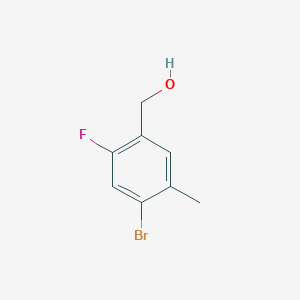![molecular formula C16H15NO5S B13711318 3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)
3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid typically involves the reaction of 2-methoxybenzenesulfonamide with 4-bromoacetophenone under basic conditions to form the intermediate product. This intermediate is then subjected to a Heck reaction with acrylic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxy-phenylsulfamoyl)-4-methyl-benzoic acid: This compound has a similar structure but with a methyl group instead of an acrylic acid moiety.
4-(2-Methoxy-phenylsulfamoyl)-benzoic acid: Lacks the acrylic acid moiety, making it less reactive in certain types of chemical reactions.
Uniqueness
3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid is unique due to the presence of both the sulfonamide and acrylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C16H15NO5S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H15NO5S/c1-22-15-5-3-2-4-14(15)17-23(20,21)13-9-6-12(7-10-13)8-11-16(18)19/h2-11,17H,1H3,(H,18,19) |
InChI Key |
XLXCOAADYIKOKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


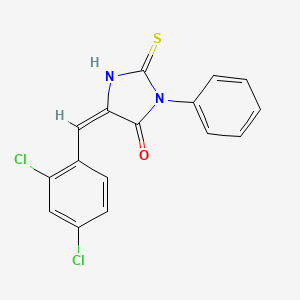
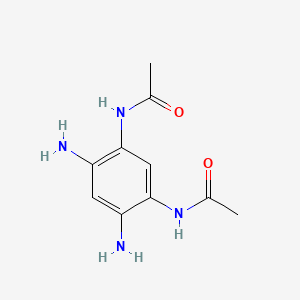
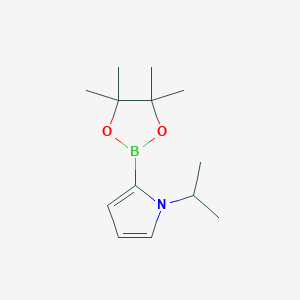
![4a,5,7,8-Tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B13711255.png)
![6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13711270.png)
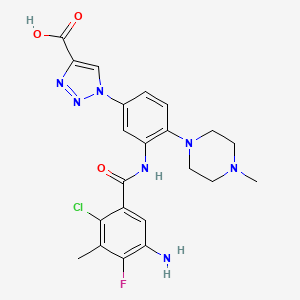
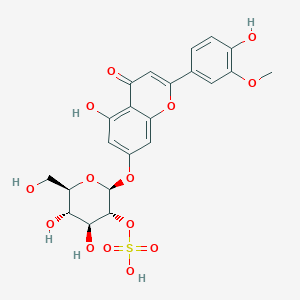
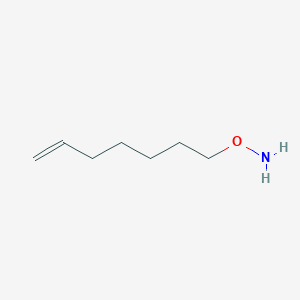
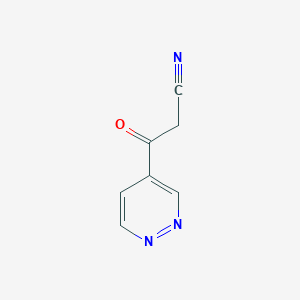
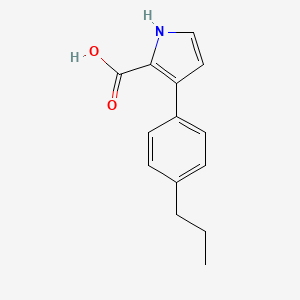
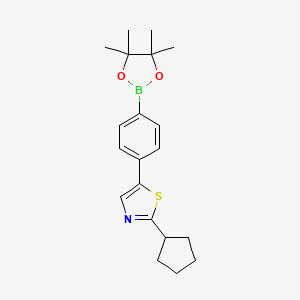
![7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13711319.png)
![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
